Pss-octa(2-(4-cyclohexenyl)ethyldimethy

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

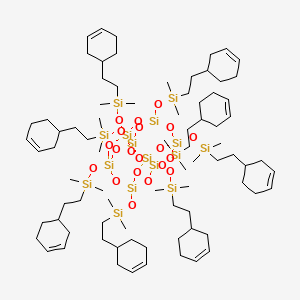

Pss-octa(2-(4-cyclohexenyl)ethyldimethy is a complex organosilicon compound with the molecular formula C80H152O20Si16. It is known for its unique structure, which includes multiple cyclohexenyl groups and silicon-oxygen bonds. This compound is often used in advanced materials science and nanotechnology due to its stability and versatile chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pss-octa(2-(4-cyclohexenyl)ethyldimethy involves multiple steps, starting with the preparation of cyclohexenyl-functionalized silanes. These silanes are then subjected to hydrolysis and condensation reactions to form the desired organosilicon framework. The reaction conditions typically involve the use of solvents such as tetrahydrofuran or toluene, and catalysts like hydrochloric acid or sulfuric acid to facilitate the hydrolysis and condensation processes .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Pss-octa(2-(4-cyclohexenyl)ethyldimethy undergoes various chemical reactions, including:

Oxidation: The cyclohexenyl groups can be oxidized to form cyclohexanone derivatives.

Reduction: The compound can be reduced to form cyclohexane derivatives.

Substitution: The silicon-oxygen bonds can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.

Major Products

The major products formed from these reactions include cyclohexanone derivatives, cyclohexane derivatives, and various substituted organosilicon compounds .

Aplicaciones Científicas De Investigación

Pss-octa(2-(4-cyclohexenyl)ethyldimethy has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of advanced organosilicon materials.

Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.

Medicine: Investigated for its potential use in targeted drug delivery and imaging agents.

Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mecanismo De Acción

The mechanism by which Pss-octa(2-(4-cyclohexenyl)ethyldimethy exerts its effects involves the interaction of its silicon-oxygen framework with various molecular targets. The cyclohexenyl groups provide hydrophobic interactions, while the silicon-oxygen bonds offer flexibility and stability. These interactions facilitate the formation of stable complexes with other molecules, enhancing the compound’s functionality in various applications .

Comparación Con Compuestos Similares

Similar Compounds

- Octacyclohexenylethyldimethylsilyloxy-POSS

- POSS-Octacyclohexenyl)ethyldimethylsilyloxy substituted

Uniqueness

Pss-octa(2-(4-cyclohexenyl)ethyldimethy stands out due to its unique combination of cyclohexenyl groups and silicon-oxygen bonds, which provide a balance of hydrophobicity and stability. This makes it particularly suitable for applications requiring robust and versatile materials .

Actividad Biológica

PSS-Octa(2-(4-cyclohexenyl)ethyldimethy) is a compound belonging to the family of polyhedral oligomeric silsesquioxanes (POSS), which are characterized by their unique cage-like structure. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C80H152O20Si16

Molecular Weight: 1,550.51 g/mol

Appearance: Solid

Melting Point: 67-71 °C

Solubility: Insoluble in water; soluble in THF, chloroform, and toluene.

The structure of this compound) features multiple cyclohexene groups that contribute to its unique chemical properties, potentially influencing its biological interactions.

The biological activity of this compound) is primarily attributed to its ability to interact with various biological targets. The presence of cyclohexene moieties allows for potential binding with enzymes and receptors involved in critical cellular processes.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.

- Cell Membrane Interaction: Its lipophilic nature enables it to interact with cell membranes, potentially affecting membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Modulation: The compound may influence oxidative stress pathways by modulating ROS levels in cells.

Anticancer Activity

Research has indicated that this compound) exhibits significant anticancer properties. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves apoptosis induction through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| PC-3 (Prostate Cancer) | 12 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

This compound) has also shown promising antimicrobial activity against a range of pathogens. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

-

Case Study on Anticancer Effects:

A recent study published in the Journal of Medicinal Chemistry explored the effects of this compound) on human breast cancer cells. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. -

Case Study on Antimicrobial Activity:

Another investigation assessed the antimicrobial properties of the compound against common hospital-acquired infections. The results suggested that this compound) could serve as a potential candidate for developing new antimicrobial agents, particularly in treating resistant strains.

Propiedades

IUPAC Name |

2-cyclohex-3-en-1-ylethyl-[[3,5,7,9,11,13,15-heptakis[[2-cyclohex-3-en-1-ylethyl(dimethyl)silyl]oxy]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy]-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H152O20Si16/c1-101(2,65-57-73-41-25-17-26-42-73)81-109-89-110(82-102(3,4)66-58-74-43-27-18-28-44-74)92-113(85-105(9,10)69-61-77-49-33-21-34-50-77)94-111(90-109,83-103(5,6)67-59-75-45-29-19-30-46-75)96-115(87-107(13,14)71-63-79-53-37-23-38-54-79)97-112(91-109,84-104(7,8)68-60-76-47-31-20-32-48-76)95-114(93-110,86-106(11,12)70-62-78-51-35-22-36-52-78)99-116(98-113,100-115)88-108(15,16)72-64-80-55-39-24-40-56-80/h17-25,27,29,31,33,35,37,39,73-80H,26,28,30,32,34,36,38,40-72H2,1-16H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHDIYBXYBCKQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCC1CCC=CC1)O[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)O[Si](C)(C)CCC7CCC=CC7)O[Si](C)(C)CCC8CCC=CC8)O[Si](C)(C)CCC9CCC=CC9)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1)O[Si](C)(C)CCC1CCC=CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H152O20Si16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746614 |

Source

|

| Record name | 1,3,5,7,9,11,13,15-Octakis({[2-(cyclohex-3-en-1-yl)ethyl](dimethyl)silyl}oxy)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1883.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136849-03-1 |

Source

|

| Record name | 1,3,5,7,9,11,13,15-Octakis({[2-(cyclohex-3-en-1-yl)ethyl](dimethyl)silyl}oxy)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.